molecular formula C9H12ClN5 B10909785 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B10909785
M. Wt: 225.68 g/mol
InChI Key: HARQDMXDYFZQJS-UHFFFAOYSA-N
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Description

1-[(4-Chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine (hereafter referred to as the target compound) is a pyrazole-based molecule featuring a chloro-substituted pyrazole ring at the N1 position, a methylene bridge, and a 3,5-dimethylpyrazol-4-amine core. Its structural complexity and substituent arrangement contribute to its utility in medicinal chemistry and materials science. For instance, it has been identified as a key compound in modulating intestinal microecology for ulcerative colitis treatment, with a degree centrality of 7 in network pharmacology studies .

Properties

Molecular Formula

C9H12ClN5

Molecular Weight

225.68 g/mol

IUPAC Name

1-[(4-chloropyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C9H12ClN5/c1-6-9(11)7(2)15(13-6)5-14-4-8(10)3-12-14/h3-4H,5,11H2,1-2H3

InChI Key

HARQDMXDYFZQJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CN2C=C(C=N2)Cl)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazine with a carbonyl system. One common method is the reaction of 4-chloro-1H-pyrazole with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis or green chemistry approaches to enhance yield and reduce environmental impact. These methods often employ catalysts such as vitamin B1 or other eco-friendly reagents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium nitrite, halogenating agents.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects, or interact with DNA, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s distinct properties arise from its 4-chloro-pyrazole and 3,5-dimethylamine groups. Comparisons with analogues highlight the impact of substituent variations:

Compound Name Substituents at N1 Position Core Structure Molecular Formula Key Features Reference
Target Compound 4-Chloro-1H-pyrazol-1-ylmethyl 3,5-Dimethylpyrazol-4-amine C₉H₁₂ClN₅ Chloro group enhances electrophilicity
1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine 4-Chlorobenzyl 3,5-Dimethylpyrazol-4-amine C₁₂H₁₃ClN₃ Benzyl group increases lipophilicity
1-[(2-Chloro-4-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine 2-Chloro-4-fluorobenzyl 3,5-Dimethylpyrazol-4-amine C₁₂H₁₃ClFN₃ Halogen positioning affects binding
1-[(3-Fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine 3-Fluorophenoxymethyl 3,5-Dimethylpyrazol-4-amine C₁₁H₁₃FN₃O Ether linkage alters solubility
1-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine 4-Bromo-3,5-dimethylpyrazol-1-ylmethyl 3,5-Dimethylpyrazol-4-amine C₁₀H₁₄BrN₅ Bromo substituent increases molecular weight

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, Br) : Enhance stability and reactivity. The target compound’s chloro group improves thermal stability in metal-organic frameworks (MOFs) by introducing steric hindrance .
  • Aromatic Substituents (e.g., benzyl, biphenyl) : Increase lipophilicity, influencing membrane permeability in drug design .
  • Ether vs. Methylene Bridges: Ether linkages (e.g., in 3-fluorophenoxymethyl derivatives) reduce hydrophobicity compared to methylene bridges .

Stability and Reactivity

  • Thermal Stability : Methyl groups in the target compound enhance stability in MOFs by shielding copper active sites .
  • Chemical Reactivity : Chloro and bromo substituents facilitate nucleophilic substitution, whereas methoxy groups (e.g., in 3,4-dimethoxybenzyl derivatives) resist oxidation .

Biological Activity

The compound 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H13ClN4
  • Molecular Weight : 252.7 g/mol
  • InChIKey : CAOKRYVSYGNSGJ-UHFFFAOYSA-N

The compound features a pyrazole core with a chloro substituent and an amine group, which is significant for its biological interactions.

Research indicates that compounds within the pyrazole class often exert their effects through the inhibition of key enzymes involved in cell cycle regulation and apoptosis. Specifically, this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are critical for cell division and proliferation.

Anticancer Activity

Several studies have demonstrated the anticancer properties of pyrazole derivatives, including this compound. Notably:

  • CDK2 Inhibition : The compound has shown potential as a selective inhibitor of CDK2, with studies indicating sub-micromolar inhibitory concentrations (IC50 values) against various cancer cell lines. For instance, related pyrazole compounds have displayed IC50 values ranging from 0.005 µM to 0.127 µM against different cancer types, suggesting that this compound may exhibit similar potency .

Cytotoxicity Studies

A variety of cytotoxicity assays have been performed to evaluate the effectiveness of this compound against different cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF73.79Induction of apoptosis
SF-26812.50Cell cycle arrest
NCI-H4600.95Autophagy induction

These results indicate that the compound can effectively inhibit cancer cell growth through multiple mechanisms, including apoptosis and autophagy.

Case Studies

  • Inhibition of Retinoblastoma Phosphorylation : In ovarian cancer cells, treatment with related pyrazole derivatives resulted in reduced phosphorylation of retinoblastoma protein at Thr821, leading to cell cycle arrest at S and G2/M phases .
  • Selectivity Over Other Kinases : The selectivity profile of pyrazole derivatives suggests that they may preferentially inhibit CDK2 over other cyclin-dependent kinases, which could minimize off-target effects and enhance therapeutic efficacy .

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